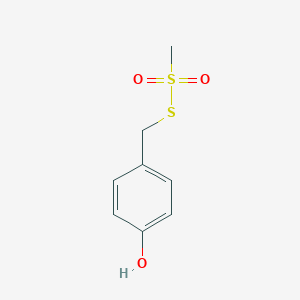

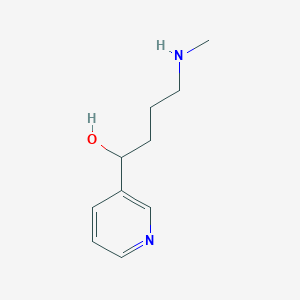

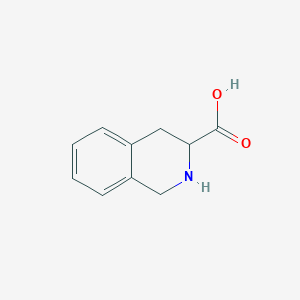

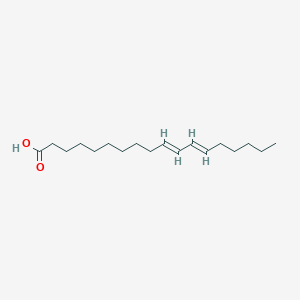

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, including rearrangements and reactions under specific conditions. For example, the synthesis of racemic compounds involving rearrangements and unusual double rearrangements leading to specific isomers can be critical in achieving the desired product. These processes are often established through meticulous experimentation and analysis, such as X-ray crystallography for structural confirmation (Kodato et al., 2004).

Molecular Structure Analysis

Molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques like X-ray diffraction are used to unequivocally establish the structure of intermediates and final products. This information is essential for designing molecules with desired properties and understanding their interaction with biological targets (Dreier et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its molecular structure. Understanding these aspects can provide insights into its reactivity, stability, and potential applications. For example, the study of metabolic pathways and the impact of substitutions on the molecule's activity are critical in drug development and toxicological studies (Smith et al., 1992).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. Analyzing these properties helps in understanding how the compound behaves under different conditions and can be manipulated for various applications (Upadhyaya et al., 2000).

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under various conditions, and the mechanism of reactions. Detailed studies on these properties can lead to the development of new synthetic routes and the optimization of existing ones for better yields and selectivity (Wu et al., 2002).

Aplicaciones Científicas De Investigación

Catalysis : It acts as an active homogeneous Ziegler catalyst for atactic propene polymerization (Dreier, Fröhlich, & Erker, 2001).

Cancer Research : This compound, specifically its derivative 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a potent carcinogenic compound found in tobacco products and has been linked to the induction of lung tumors and pancreatic metastasis in rats (Balbo et al., 2014). Additionally, its enantiomers have been shown to possess different carcinogenic potencies (Zimmerman et al., 2004).

Kinetic Resolution : The compound has been used in the kinetic resolution of secondary alcohols, contributing significantly to the field of enantiomeric drug synthesis (Galvão et al., 2018).

Bioactivation Studies : Research on its bioactivation in rodents and primates has contributed to the development of methods to assess lung cancer susceptibility and prevention (Hecht, 1996).

Biomarker Analysis : NNAL, a major metabolite of the compound, is used as a biomarker for exposure to secondhand tobacco smoke (Jacob et al., 2008).

Chemical Analysis : Molecularly imprinted polymers specific to NNAL have been developed for determining analytes in chemical analysis (Zhang et al., 2013).

Propiedades

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399005 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol | |

CAS RN |

76030-54-1 | |

| Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)